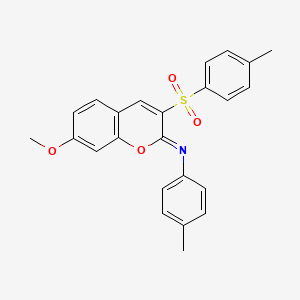![molecular formula C21H16N2O5 B2442345 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl propanoate CAS No. 931954-31-3](/img/structure/B2442345.png)
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl propanoate” is a complex organic molecule that contains several functional groups. It includes a 1,2,4-oxadiazole ring, which is a heterocyclic compound . It also contains a chromen-7-yl group, which is a type of oxygen-containing heterocycle, and a propanoate ester group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-oxadiazole, chromen-7-yl, and propanoate groups would contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The 1,2,4-oxadiazole ring is known to participate in various chemical reactions . The ester group could undergo reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Highly Sensitive Coumarin–Pyrazolone Probe for Detection of Cr3+
A study developed a highly sensitive coumarin–pyrazolone probe for detecting Cr3+ ions in living cells. The probe showed a quick color response from fluorescent green to colorless and significant quenching of fluorescence at 506 nm in a dimethyl sulfoxide medium. This finding suggests potential applications in environmental monitoring and biological imaging (Mani et al., 2018).
Antimicrobial Activity of Schiff Bases of Coumarin-Incorporated 1,3,4-Oxadiazole Derivatives
Another research focused on synthesizing Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives to evaluate their antimicrobial activity. The compounds exhibited significant in vitro growth inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, and the fungal strain Candida albicans (Bhat, Al-Omar, & Siddiqui, 2013).
Synthesis and Biological Evaluation of β-Aroylpropionic Acid Based 1,3,4-Oxadiazoles
Research on β-aroylpropionic acid-based 1,3,4-oxadiazoles explored their anti-inflammatory, analgesic, and antibacterial actions. Some compounds showed good anti-inflammatory activity and significant antibacterial activity, with very low ulcerogenic action, highlighting their potential in pharmaceutical development (Husain, Ahuja, & Sarafroz, 2009).
Electron-Transporting Layer for White Organic Light-Emitting Diodes
A novel material incorporating oxadiazole and arylphosphine oxide moieties was synthesized for use as an electron-transporting layer in white organic light-emitting diodes (OLEDs). This compound exhibited excellent thermal stability and significantly improved the luminous efficiency of OLEDs, presenting a promising avenue for developing efficient, solution-processed multilayer OLEDs (Liu et al., 2015).
Novel Antimicrobial Agents Bearing a Sulfonamide Moiety
A study aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety demonstrated promising antimicrobial properties. These compounds, through various synthesis routes, were tested for in vitro antibacterial and antifungal activities, showing potential as antimicrobial agents (Darwish et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-7-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-3-18(24)26-15-9-8-14-10-16(21(25)27-17(14)11-15)20-22-19(23-28-20)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIPWWNYYSQXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2442262.png)
![3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2442263.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2442264.png)
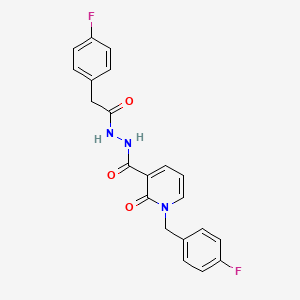
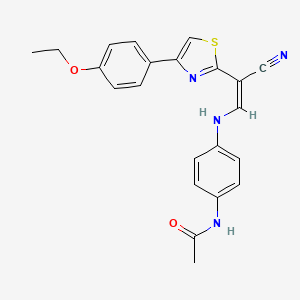
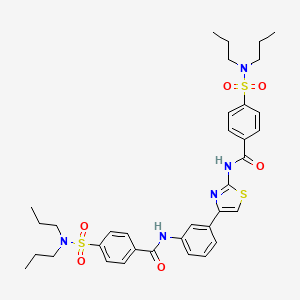
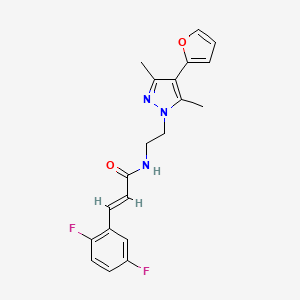
![4-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2442273.png)
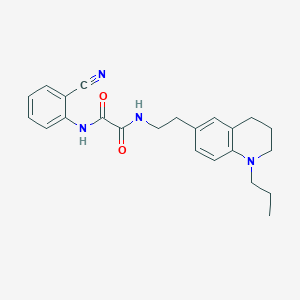
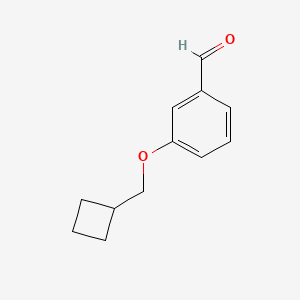
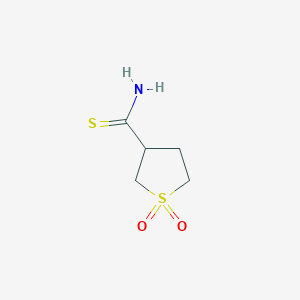
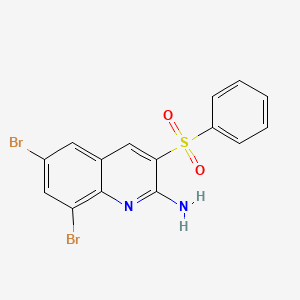
![N-(3,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2442284.png)
